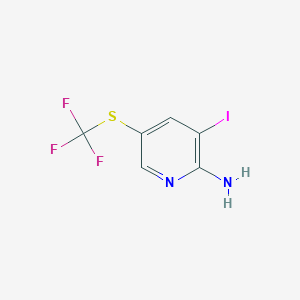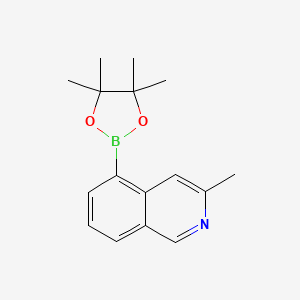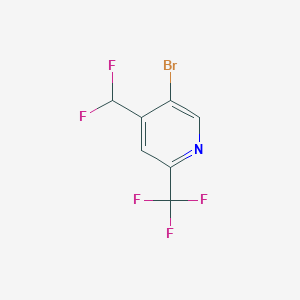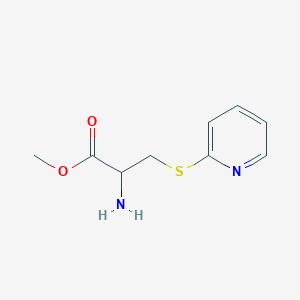![molecular formula C9H7NOS B13658977 1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
1-(Benzo[d]isothiazol-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d]isothiazol-6-yl)ethanone is an organic compound with the molecular formula C₉H₇NOS and a molecular weight of 177.22 g/mol . It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]isothiazol-6-yl)ethanone typically involves the reaction of benzo[d]isothiazole with ethanone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature and pressure . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is generally produced in bulk quantities for research and development purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]isothiazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .
Scientific Research Applications
1-(Benzo[d]isothiazol-6-yl)ethanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]isothiazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: A parent compound with similar structural features but different functional groups.
Benzothiazole: A related compound with a sulfur and nitrogen atom in a six-membered ring fused to a benzene ring.
Uniqueness
1-(Benzo[d]isothiazol-6-yl)ethanone is unique due to its specific structure, which combines the isothiazole ring with an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-6-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-5-10-12-9(8)4-7/h2-5H,1H3 |
InChI Key |
JIUXCJAURONUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


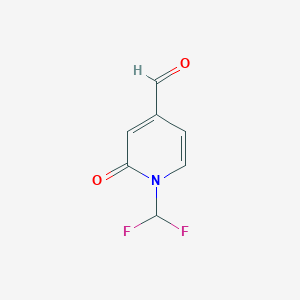

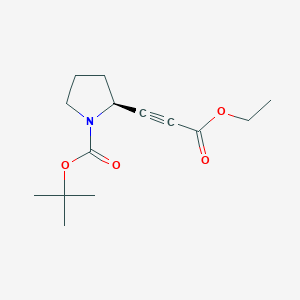
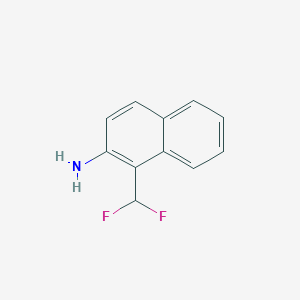
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
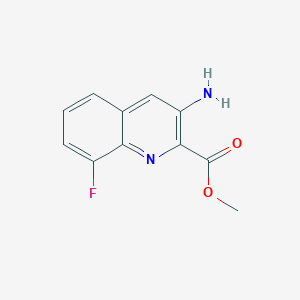
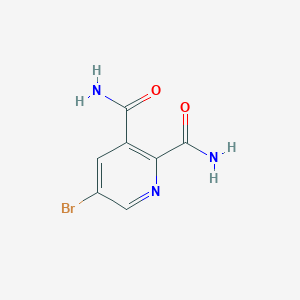
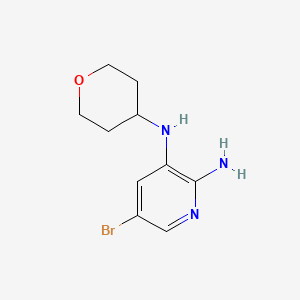
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)
